2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole
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Overview
Description
2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate bromoketones with formamidine acetate in liquid ammonia . This reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For example, erbium triflate has been used as a catalyst in the synthesis of highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Uniqueness
2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole is unique due to its trifluoromethylphenyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
CAS No. |
893781-88-9 |
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Molecular Formula |
C30H20F3N3 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C30H20F3N3/c31-30(32,33)24-17-10-18-25(19-24)36-26(21-11-4-1-5-12-21)20-35-28(23-15-8-3-9-16-23)27(34-29(35)36)22-13-6-2-7-14-22/h1-20H |
InChI Key |
IYNZTNJLCLFNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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